
1-Methylprolyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylprolyl chloride is an organic compound with the molecular formula C6H10ClN It is a derivative of proline, an amino acid, where the proline ring is substituted with a methyl group and a chlorine atom
准备方法
1-Methylprolyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylproline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylproline+SOCl2→1-Methylprolyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.
化学反应分析
1-Methylprolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, the reaction with an amine can produce an amide.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, especially when treated with strong bases.
Common reagents used in these reactions include sodium hydroxide (NaOH) for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methylprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Due to its structural similarity to proline, it is used in studies related to protein synthesis and enzyme interactions.
Medicinal Chemistry: It is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-methylprolyl chloride largely depends on its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
1-Methylprolyl chloride can be compared with other similar compounds, such as:
Prolyl Chloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1-Methylproline: The precursor to this compound, which lacks the chlorine atom and thus has different reactivity.
Chloropropylamine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
属性
CAS 编号 |
94813-61-3 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC 名称 |
1-methylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
InChI 键 |
NJSQADKUMGVESS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



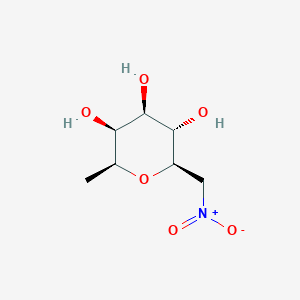

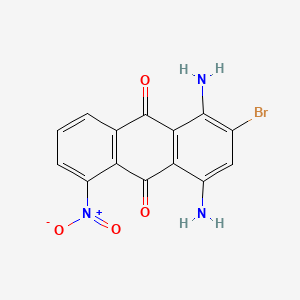
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
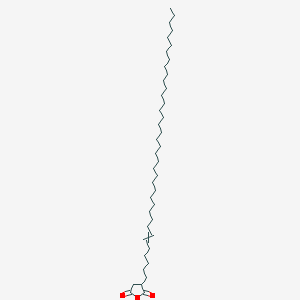
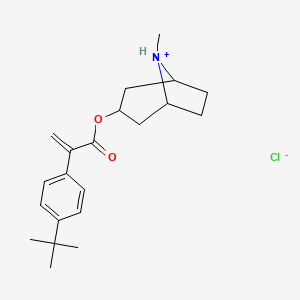
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
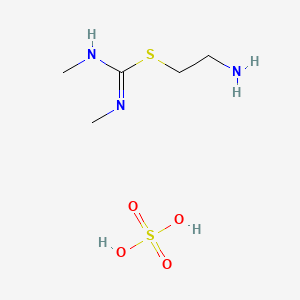
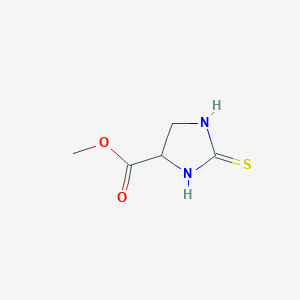
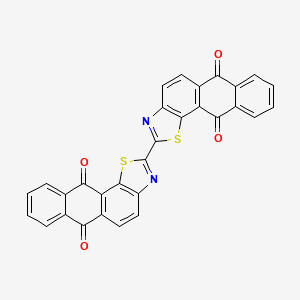
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
